molecular formula C21H21NO5 B12216249 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12216249
M. Wt: 367.4 g/mol
InChI Key: XCWHFKFCMKGFJP-UHFFFAOYSA-N
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Description

4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a methoxyphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multistep organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with a suitable amine, followed by cyclization to form the benzoxazepine ring. The reaction conditions often require the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazepines with various functional groups.

Scientific Research Applications

4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione stands out due to its unique benzoxazepine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H21NO5/c1-3-6-19-21(25)22(20(24)16-7-4-5-8-18(16)27-19)13-17(23)14-9-11-15(26-2)12-10-14/h4-5,7-12,19H,3,6,13H2,1-2H3

InChI Key

XCWHFKFCMKGFJP-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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